molecular formula C15H15ClN2O4S B12783472 Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester CAS No. 116943-53-4

Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B12783472
CAS No.: 116943-53-4
M. Wt: 354.8 g/mol
InChI Key: ZIFOUCRFRDBJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, biphenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 1,1’-biphenyl-4-amine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-chloroethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The sulfonyl group can form strong interactions with enzyme active sites, while the chloroethyl ester can undergo hydrolysis to release active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, bis(2-chloroethyl)-, [1,1’-biphenyl]-4,4’-diyl ester
  • Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, ethyl ester

Uniqueness

Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

116943-53-4

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

2-chloroethyl N-[(4-phenylphenyl)sulfamoyl]carbamate

InChI

InChI=1S/C15H15ClN2O4S/c16-10-11-22-15(19)18-23(20,21)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19)

InChI Key

ZIFOUCRFRDBJLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.